Guan-fu base A
Overview
Description
Guan-fu base A is a novel alkaloid first isolated from the tuber of Aconitum coreanum in China. It represents a significant compound for its pharmacological properties, particularly in the context of anti-arrhythmic activities. This introduction focuses on the synthesis, molecular structure, chemical reactions, and properties of Guan-fu base A.
Synthesis Analysis
The synthesis of Guan-fu base A involves complex organic reactions starting from natural precursors found in Aconitum coreanum. The process includes the extraction and purification of the compound, which is critical for obtaining it in a form suitable for further analysis and application. While specific synthesis routes are proprietary or not detailed in the available literature, the general approach involves isolating the alkaloid through solvent extraction followed by chromatographic techniques to ensure purity.
Molecular Structure Analysis
The molecular structure of Guan-fu base A has been elucidated through crystallographic and spectroscopic methods. Studies have shown that Guan-fu base A belongs to the diterpenoid alkaloids, featuring a complex structure with multiple rings and functional groups. Crystal structure analysis reveals its configuration and stereochemistry, providing insights into its biological interactions and reactivity (Chen, 1984).
Chemical Reactions and Properties
Guan-fu base A engages in various chemical reactions due to its functional groups. It can undergo derivatization to enhance its detection in biological samples or modify its pharmacological properties. For example, reaction with trifluoroacetic anhydride allows for its analysis in plasma via GC-MS, indicating its active transformation within biological systems (Yang Ll et al., 1992).
Physical Properties Analysis
The physical properties of Guan-fu base A, such as solubility, melting point, and crystal form, are essential for its application in pharmaceutical formulations. It crystallizes in the orthorhombic system, indicating its stable solid-state form suitable for further processing and formulation (Chen Shi‐Zhi et al., 1984).
Chemical Properties Analysis
Guan-fu base A exhibits a range of chemical properties, including reactivity with various reagents and stability under different conditions. Its chemical stability, interaction with biological molecules, and reactivity under physiological conditions are crucial for its effectiveness as a pharmacological agent. The compound's ability to interact with sodium channels and affect cardiac action potentials highlights its specific chemical-biological interaction mechanisms (H. Z. Chen et al., 1989).
Scientific Research Applications
Electrophysiological Effects on Cardiac Tissues : Guan-fu base A has been shown to have significant electrophysiological effects on cardiac tissues. It decreases the maximum velocity (Vmax) and action potential amplitude (APA) of fast response action potentials in papillary muscles of guinea pigs, suggesting its potential as an anti-arrhythmic agent (Chen, Gu, Zhang, Jin, & Chen, 1989). Similar effects were observed in canine Purkinje fibers, where it lowered the amplitude and Vmax of action potentials, indicating its role in modulating cardiac electrophysiology (Zhang, Gu, Zhao, Chen, Zhang, Jin, & Chen, 1986).
Anti-Arrhythmic Effects : Guan-fu base A demonstrated significant anti-arrhythmic effects. It reduced the incidence of ventricular fibrillation and mortality in animal models, suggesting its potential therapeutic application in arrhythmias (Chen, Dong, Zhang, & Ding, 1983).
Clinical Application in Arrhythmia Treatment : Clinical research has indicated that Guan-fu base A hydrochloride can be effective in treating paroxysmal atrial-ventricular reentrant tachycardia, showing better efficacy compared to some traditional treatments (Zhang Jing-we, 2009).
Pharmacokinetic Studies : Analytical methods have been developed for determining Guan-fu base A concentrations in rabbit plasma, aiding in the study of its pharmacokinetics in preclinical pharmacology (Yang Ll, Yang Xj, Liu Jh, Livshits Ns, & Qiu Ny, 1992).
Diverse Effects on Cardiac Functions : Guan-fu base A has shown diverse effects on cardiac functions, such as reducing the ventricular tachycardia and fibrillation rates in experimental models and affecting myocardial contractility without causing significant side effects (Dong & Chen, 1995).
Safety And Hazards
Guan-fu base A should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In clinical trials, the most common side effects were numbness in the mouth, lips, tongue, and around the mouth, as well as dizziness, headache, and nausea .
properties
IUPAC Name |
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19?,20-,21+,22+,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNUSOJAYIHLNS-CGMBEVFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6(C([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)O)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guanfu base A |
Citations
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